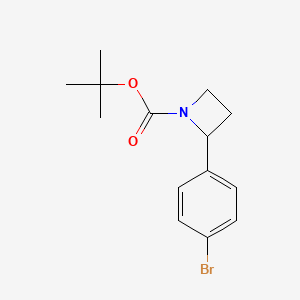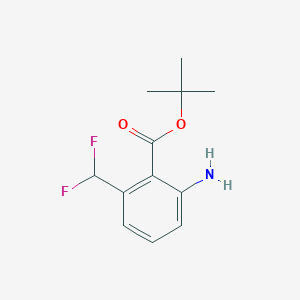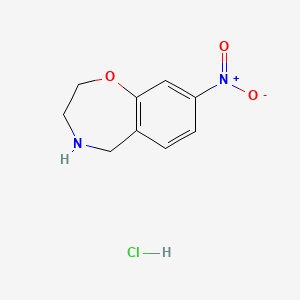![molecular formula C13H18INO2 B13503858 Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
Tert-butyl [2-(4-iodophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodophenyl group, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-iodophenyl ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenyl oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or amines are used under basic conditions.
Major Products Formed
Oxidation: Iodophenyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
Uniqueness
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated or chlorinated analogs. The iodine atom can engage in specific interactions such as halogen bonding, which can enhance the compound’s binding properties and efficacy in various applications .
Propriétés
Formule moléculaire |
C13H18INO2 |
|---|---|
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
HAFQQTYACXHVFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)
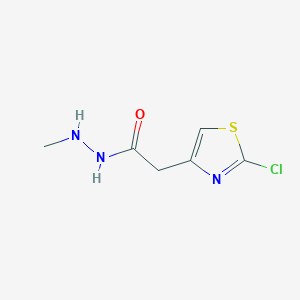

amine hydrochloride](/img/structure/B13503830.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
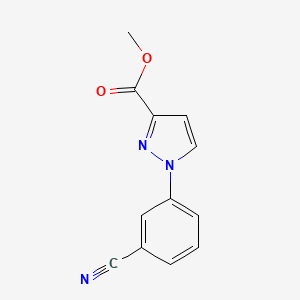
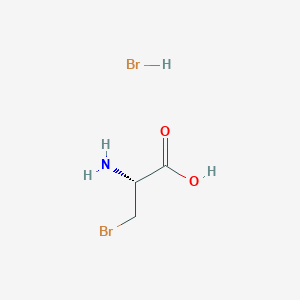
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
